molecular formula C19H22N2O B12788496 4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 54012-91-8

4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12788496
CAS No.: 54012-91-8
M. Wt: 294.4 g/mol
InChI Key: MMYXHKSQHBQXHD-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is a compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. The adamantyl group in its structure provides unique steric and electronic properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of 1-adamantylamine with a benzodiazepine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The adamantyl group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral and antiparkinsonian properties.

    1,5-Benzodiazepin-2-one: A core structure in many benzodiazepine drugs.

Uniqueness

4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it more effective in crossing the blood-brain barrier and interacting with molecular targets compared to other benzodiazepines.

Properties

CAS No.

54012-91-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

4-(1-adamantyl)-1,5-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C19H22N2O/c22-18-8-17(20-15-3-1-2-4-16(15)21-18)19-9-12-5-13(10-19)7-14(6-12)11-19/h1-4,8,12-14,20H,5-7,9-11H2,(H,21,22)

InChI Key

MMYXHKSQHBQXHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NC5=CC=CC=C5N4

Origin of Product

United States

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